methanone CAS No. 1215295-57-0](/img/structure/B582118.png)

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone

Descripción general

Descripción

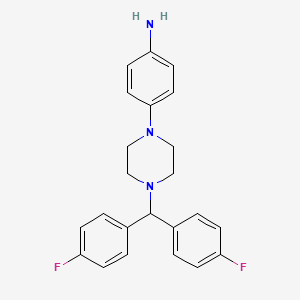

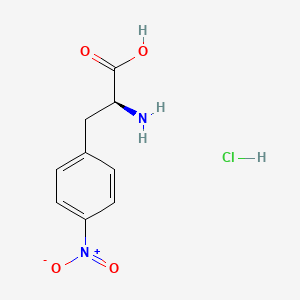

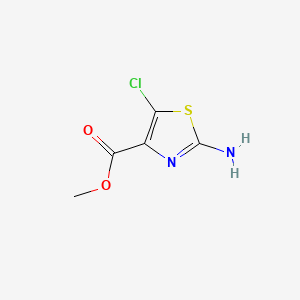

“4-(2-Chloroethoxy)phenylmethanone” is a biochemical compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 . It is used in proteomics research and in the preparation of ethylene derivatives as estrogen receptor regulators .

Molecular Structure Analysis

The molecular structure of “4-(2-Chloroethoxy)phenylmethanone” is defined by its molecular formula, C15H13ClO3 . Unfortunately, the specific structural details or 3D models are not provided in the available resources.Physical And Chemical Properties Analysis

“4-(2-Chloroethoxy)phenylmethanone” has a molecular weight of 276.71 and a molecular formula of C15H13ClO3 . No additional physical or chemical properties are provided in the available resources.Aplicaciones Científicas De Investigación

Glycoside Synthesis and Modification

CEP aglycon belongs to the class of Janus aglycons. Researchers have utilized it as a pre-spacer in the synthesis of neoglycoconjugates and as a temporary protective group during oligosaccharide synthesis . Specifically:

Multigram-Scale Synthesis of Chloroalkoxyphenols

Efficient multigram-scale syntheses of 4-(2-chloroethoxy)phenol have been proposed. Starting from 4-hydroxybenzaldehyde, this compound can be synthesized in >70% yield. Additionally, it can be conveniently prepared from 4-methoxyphenol and 1,2-dichloroethane .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(2-chloroethoxy)phenyl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVZLHAZLQDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Chloroethoxy)phenyl](4-hydroxyphenyl)methanone | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

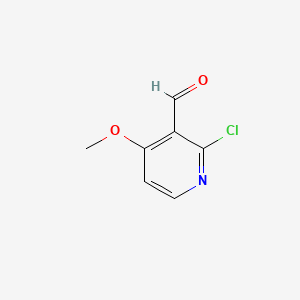

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)